(1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid
CAS No.:
Cat. No.: VC13558356
Molecular Formula: C5H6F2O2
Molecular Weight: 136.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6F2O2 |
|---|---|
| Molecular Weight | 136.10 g/mol |
| IUPAC Name | (1S,2S)-2-(difluoromethyl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C5H6F2O2/c6-4(7)2-1-3(2)5(8)9/h2-4H,1H2,(H,8,9)/t2-,3-/m0/s1 |
| Standard InChI Key | AQPYFAYLGMEWCD-HRFVKAFMSA-N |
| Isomeric SMILES | C1[C@@H]([C@H]1C(=O)O)C(F)F |
| SMILES | C1C(C1C(=O)O)C(F)F |
| Canonical SMILES | C1C(C1C(=O)O)C(F)F |
Introduction
Structural and Chemical Identification
Molecular Architecture
The compound features a cyclopropane core substituted at the 1- and 2-positions with a carboxylic acid group and a difluoromethyl group, respectively. The (1S,2S) configuration confers stereochemical specificity, critical for interactions in biological systems. Key structural parameters include:
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IUPAC Name: (1S,2S)-2-(difluoromethyl)cyclopropane-1-carboxylic acid
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Molecular Formula: C₅H₆F₂O₂
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SMILES:
C1[C@@H]([C@H]1C(=O)O)C(F)F -
InChIKey: AQPYFAYLGMEWCD-HRFVKAFMSA-N
The cyclopropane ring introduces significant ring strain (≈27 kcal/mol), while the electron-withdrawing fluorine atoms modulate the acidity of the carboxylic acid (pKa ≈ 2.8) and enhance metabolic stability .
Physicochemical Properties
Experimental and calculated properties from suppliers and literature include:
| Property | Value | Source |
|---|---|---|
| LogP (Partition Coefficient) | 0.53 | |
| Polar Surface Area | 37 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 2 |
The moderate LogP suggests balanced lipophilicity, favorable for membrane permeability in drug candidates .
Synthetic Methodologies
Cyclopropanation Strategies
Synthesis typically involves metal-catalyzed cyclopropanation of alkenes. A notable approach employs ethyl diazoacetate with palladium catalysts to form the cyclopropane core, followed by hydrolysis to the carboxylic acid . For example:
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Vinylpyrimidine Preparation:
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Cyclopropanation:
Enantiomeric Resolution
Racemic mixtures are resolved via diastereomeric salt formation using (S)-1-(1-naphthyl)ethylamine, achieving >99% enantiomeric excess (ee) after recrystallization . Chiral supercritical fluid chromatography (SFC) serves as an alternative, though less scalable .
Pharmacological and Industrial Applications
Drug Development
The compound’s stereochemistry positions it as a protease inhibitor scaffold. Analogous cyclopropane carboxylic acids inhibit viral proteases (e.g., HCV NS3/4A) by mimicking peptide substrates. Fluorine substitution enhances binding affinity and resistance to oxidative metabolism .
Agricultural Chemistry
Difluoromethyl groups are leveraged in agrochemicals for their hydrolytic stability. While direct applications of this compound remain exploratory, related derivatives act as herbicides targeting acetyl-CoA carboxylase.
| Supplier | Purity | Quantity | Price (USD) |
|---|---|---|---|
| Key Organics Limited | 95% | 1 g | 3,246 |
| BLD Pharmatech | 95% | 5 g | 7,657 |
| Angene US | 97% | 500 mg | 1,663 |
Pricing scales nonlinearly with quantity, reflecting the high cost of enantioselective synthesis .
Future Research Directions
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Catalyst Optimization: Developing asymmetric cyclopropanation catalysts (e.g., chiral Ru or Co complexes) to bypass resolution steps.
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Biological Screening: Prioritizing antiviral and anticancer assays given structural parallels to clinical candidates.
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Process Intensification: Continuous-flow synthesis to mitigate risks associated with diazo compound handling .
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